molecular formula C9H18BIO2 B1382917 1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl- CAS No. 1422039-20-0

1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl-

Cat. No. B1382917
CAS RN: 1422039-20-0
M. Wt: 295.96 g/mol
InChI Key: WETXOGCWOHSZTA-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl- (hereafter referred to as DIPT) is an organic compound that has been used in a variety of scientific applications. It is a member of the borolane family, and is composed of a boron atom connected to four methyl and two iodopropyl groups. DIPT has been studied for its ability to act as a catalyst in chemical reactions, as well as for its potential use in biochemistry and physiology.

Scientific Research Applications

Synthesis and Reagent Development

  • Preparative Synthesis via Continuous Flow : 4,4,5,5-Tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a propargylation reagent, was developed through a continuous-flow and distillation process, addressing issues in traditional aqueous workup and batch processes (Fandrick et al., 2012).

  • Characterization and Handling : The compound 1,3,2-Dioxaborolane, 4,4,5,5-Tetramethyl-2-(2-propenyl) is characterized by NMR and can be purified by distillation, being soluble in organic solvents and commercially available as a clear liquid (Ramachandran & Gagare, 2010).

Molecular Structure and Properties

  • Structural Analysis : The structural versatility of pyrene derivatives with 1,3,2-dioxaborolane was studied using X-ray diffraction and differential scanning calorimetry, revealing different packing modes and stabilities (Batsanov et al., 2012).

  • Vibrational Properties Studies : Detailed structure characterization was performed on 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and related compounds, confirmed by X-ray diffraction and DFT calculations (Wu et al., 2021).

Synthetic Applications

  • Coupling Reactions : The synthesis and coupling reaction of azulene derivatives with 1,3,2-dioxaborolanes was explored, contributing to the understanding of azulene oligomers' physicochemical properties (Kurotobi et al., 2002).

  • Synthesis of 1-Substituted (E)-Buta-1,3-dienes : A highly selective synthesis approach using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane as a building block was reported, demonstrating its utility in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions (Szudkowska‐Fratczak et al., 2014).

Conformational and Crystallographic Studies

  • Crystal Structure Analysis : The crystal structure of various 1,3,2-dioxaborolane derivatives was elucidated through single-crystal X-ray diffraction, contributing to the understanding of their molecular conformation and stability (Seeger & Heller, 1985); (Coombs et al., 2006).

  • Density Functional Theory (DFT) Studies : DFT calculations were used to investigate the molecular structure of 1,3,2-dioxaborolane derivatives, providing insights into their vibrational properties and molecular electrostatic potential (Liao et al., 2022).

properties

IUPAC Name

2-(3-iodopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BIO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETXOGCWOHSZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl-
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1,3,2-Dioxaborolane, 2-(3-iodopropyl)-4,4,5,5-tetramethyl-

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